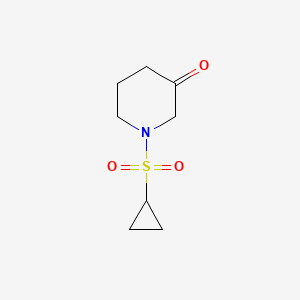
1-Cyclopropanesulfonylpiperidin-3-one
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .Applications De Recherche Scientifique
1. Enzyme Inhibition
A study by Chiba et al. (1999) explored the use of a cyclopropane substrate analog as a mechanism-based inhibitor for 3-isopropylmalate dehydrogenase (IPMDH). This compound, designed to inhibit the penultimate step in the biosynthesis of the essential amino acid l-leucine, was found to be a competitive and mechanism-based inhibitor for IPMDH (Chiba, Eguchi, Oshima, & Kakinuma, 1999).
2. GPCR Modulation
Cyclotides, which are plant-derived peptides, have been studied for their potential in modulating G protein-coupled receptors (GPCRs). A 2017 study identified a cyclotide from the ipecac plant that antagonizes the corticotropin-releasing factor type 1 receptor (CRF1R), showcasing the potential of cyclopropanes in GPCR ligand design (Fahradpour et al., 2017).
3. Development of MMP Inhibitors
Research by Reichelt et al. (2002) utilized cyclopropane-derived peptidomimetics as inhibitors for matrix metalloproteinases (MMPs). These compounds were evaluated for their potential in probing the topological features of MMP binding pockets and exploring the importance of hydrogen bonding in MMP-inhibitor complexes (Reichelt, Gaul, Frey, Kennedy, & Martin, 2002).
4. Natural Product Biosynthesis
A comprehensive review by Thibodeaux et al. (2012) discussed the enzymatic chemistry involved in the biosynthesis of cyclopropane, epoxide, and aziridine groups in natural products. These elements are key components in a variety of biologically active compounds with diverse pharmacological activities (Thibodeaux, Chang, & Liu, 2012).
5. Novel Synthesis Approaches
Liu et al. (2008) developed a new cyclopropanone equivalent, 1-(arylsulfonyl)cyclopropanol, and applied it to synthesize 1-alkynyl cyclopropylamines. This study highlights the versatility of cyclopropanes in organic synthesis (Liu, An, Jiang, & Chen, 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-cyclopropylsulfonylpiperidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c10-7-2-1-5-9(6-7)13(11,12)8-3-4-8/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXLICOAKMOYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CN(C1)S(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


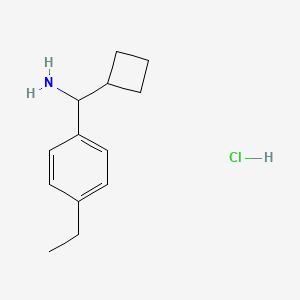

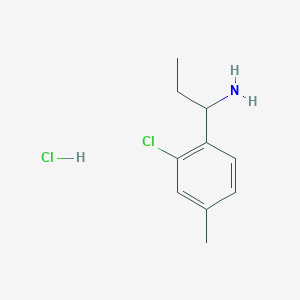



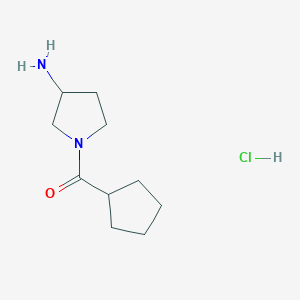
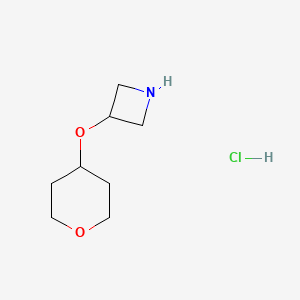



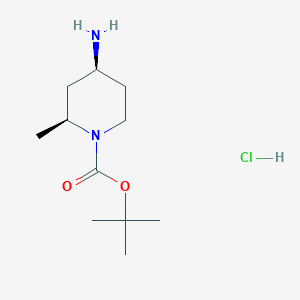

![Methyl {[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]carbamoyl}formate](/img/structure/B1471585.png)
